6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a member of the benzoxazepine family and exhibits unique chemical properties that make it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves the inhibition of specific enzymes and receptors that play a crucial role in disease progression. The compound has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including tyrosine kinases, histone deacetylases, and G-protein-coupled receptors.
Biochemical and Physiological Effects
6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been shown to exhibit various biochemical and physiological effects that make it a promising candidate for drug development. The compound has been shown to exhibit potent anti-cancer activity, anti-inflammatory activity, and anti-viral activity. Additionally, the compound has been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine in lab experiments is its potent inhibitory activity against various enzymes and receptors. Additionally, the compound exhibits unique chemical properties that make it a promising candidate for drug development. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which requires careful control of reaction conditions and reagent selection.
Zukünftige Richtungen
There are numerous future directions for research on 6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine. One of the primary future directions is the development of novel drugs targeting specific diseases using this compound as a lead compound. Additionally, future research could focus on the optimization of the synthesis method of this compound to improve its yield and purity. Furthermore, future research could explore the potential applications of this compound in the treatment of various neurodegenerative diseases.
Synthesemethoden
The synthesis of 6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine involves a multi-step process that requires careful control of reaction conditions and reagent selection. The method involves the condensation of 2-bromo-5-ethoxy-4-methoxybenzaldehyde with 3-(methylsulfanyl)-1-propyne to form the corresponding propargyl alcohol. The propargyl alcohol is then subjected to a cyclization reaction with 2-amino-4,5-dimethoxybenzoic acid to form the final product.
Wissenschaftliche Forschungsanwendungen
6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine has been the subject of numerous scientific studies aimed at exploring its potential applications in drug discovery and development. One of the primary research applications of this compound is its use as a lead compound for the development of novel drugs targeting various diseases.
Eigenschaften
Produktname |
6-(2-Bromo-5-ethoxy-4-methoxyphenyl)-3-(methylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
---|---|
Molekularformel |
C23H23BrN4O4S |
Molekulargewicht |
531.4 g/mol |
IUPAC-Name |
1-[6-(2-bromo-5-ethoxy-4-methoxyphenyl)-3-methylsulfanyl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl]propan-1-one |
InChI |
InChI=1S/C23H23BrN4O4S/c1-5-19(29)28-16-10-8-7-9-13(16)20-21(25-23(33-4)27-26-20)32-22(28)14-11-18(31-6-2)17(30-3)12-15(14)24/h7-12,22H,5-6H2,1-4H3 |
InChI-Schlüssel |
MYKMBUPDTWPYOH-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4Br)OC)OCC |
Kanonische SMILES |
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC(=C(C=C4Br)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.